molecular formula C15H16BrNO2S B4180870 5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B4180870
M. Wt: 354.3 g/mol
InChI Key: PJJCNKCVIJXOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group involves the reaction of the brominated thiophene with an amine derivative, such as 1-(4-ethoxyphenyl)ethylamine, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
  • 5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide

Uniqueness

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its benzamide analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-3-19-12-6-4-11(5-7-12)10(2)17-15(18)13-8-9-14(16)20-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJCNKCVIJXOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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